Cas no 7466-31-1 (Benzothiazole,2-(3,5-dinitrophenyl)-)
7466-31-1 structure
Product Name:Benzothiazole,2-(3,5-dinitrophenyl)-
CAS-nummer:7466-31-1
MF:C13H7N3O4S
MW:301.277381181717
CID:574398
PubChem ID:345179
Update Time:2025-04-19
Benzothiazole,2-(3,5-dinitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzothiazole,2-(3,5-dinitrophenyl)-
- 2-(3,5-dinitrophenyl)-1,3-benzothiazole
- 2-(3,5-Dinitrophenyl)benzothiazole
- AC1L827J
- MolPort-001-578-898
- NSC402597
- STK271409
- AKOS003335903
- Benzothiazole, 2-(3,5-dinitrophenyl)-
- 2-(3,5-Dinitrophenyl)-1,3-benzothiazole #
- SCHEMBL8433475
- DTXSID20322978
- NSC-402597
- 7466-31-1
-
- Inchi: 1S/C13H7N3O4S/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H
- InChI-sleutel: CIIAWHHPQYIDSE-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N=C1C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 301.01581
- Monoisotopische massa: 301.01572689g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 403
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 133Ų
Experimentele eigenschappen
- PSA: 99.17
- LogboekP: 4.82610
Benzothiazole,2-(3,5-dinitrophenyl)- Gerelateerde literatuur
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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